5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O/c15-9-5-10-12(13(17)21)19-20(14(10)18-6-9)7-8-3-1-2-4-11(8)16/h1-6H,7H2,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVRWSTVUQUXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141209 | |
| Record name | 5-Fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361232-73-6 | |
| Record name | 5-Fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1361232-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl chloride with 5-fluoronicotinic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and a suitable solvent, like dimethylformamide (DMF), to facilitate the formation of the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and reactors can help optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazolo[3,4-b]pyridines.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound can be used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide exerts its effects involves binding to specific molecular targets and pathways. The fluorine atoms and benzyl group enhance its binding affinity and selectivity towards these targets, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Functional Group Impact on Solubility and Lipophilicity
Pharmacological Activity
- sGC Modulation: BAY 41-2272 shares structural similarities with the target compound but replaces the carboxamide with a pyrimidin-4-ylamine group. This modification enhances sGC stimulation, as evidenced by preclinical studies showing NO-independent activation of the enzyme . In contrast, the target compound’s role in sGC activity remains unconfirmed, though its structural relation to Vericiguat suggests possible downstream effects .
- Vericiguat Impurities : The carboxamide, carbonitrile, and carboxylic acid derivatives are critical quality markers in Vericiguat production. The carbonitrile (CAS 1350653-26-7) is a key intermediate, while the carboxamide and carboxylic acid arise from hydrolysis or incomplete reactions .
Biological Activity
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a compound that has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and reviews to provide a comprehensive overview of its effects, mechanisms, and potential uses in medicine.
- Chemical Name : this compound
- Molecular Formula : C14H12F2N4O
- Molecular Weight : 270.24 g/mol
- CAS Number : 1350653-26-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Inhibition of CDKs
Research indicates that this compound exhibits significant inhibitory activity against CDK2 and CDK9, with IC50 values reported at 0.36 µM and 1.8 µM respectively. Such potency suggests that it could be a valuable candidate for cancer therapy, particularly in targeting proliferative disorders where CDK activity is dysregulated .
Antiproliferative Effects
In vitro studies demonstrate that this compound effectively reduces cellular proliferation in several human cancer cell lines, including HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma) cells. The compound's ability to induce apoptosis in these cell lines further underscores its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structural modifications of the pyrazolo[3,4-b]pyridine scaffold significantly influence its biological activity. Substitutions at the benzyl position and variations in the fluorine atoms have been shown to enhance selectivity and potency against specific kinases. This highlights the importance of SAR studies in optimizing the therapeutic efficacy of similar compounds .
Case Study 1: Anticancer Activity
A recent study investigated the effects of this compound on breast cancer cells. The compound was administered at varying concentrations over a period of 48 hours. Results indicated a dose-dependent decrease in cell viability, with a notable increase in apoptotic markers such as caspase activation and PARP cleavage.
Case Study 2: Selectivity Profile
Another investigation focused on the selectivity of this compound towards CDK2 compared to other kinases. The results revealed an impressive selectivity ratio of 265-fold over CDK9, suggesting that this compound could potentially minimize off-target effects commonly associated with broader-spectrum kinase inhibitors .
Q & A
Basic Research Questions
Q. What is the role of 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide in the synthesis of therapeutic agents like Riociguat or Vericiguat?
- Answer : The compound serves as a critical intermediate in synthesizing sGC (soluble guanylate cyclase) stimulators such as Riociguat and Vericiguat. Key steps involve nucleophilic substitution reactions at the carboxamide moiety and fluorobenzyl group modifications. For example, in Vericiguat synthesis, the pyrazolo-pyridine core is functionalized with methyl carbamate groups via multi-step reactions, often using sodium borohydride and boron trifluoride etherate as reducing agents to improve yield and purity .
Q. What methodologies are recommended for characterizing the physicochemical properties of this compound?
- Answer : Standard techniques include:
- HPLC/MS for purity assessment (e.g., detecting impurities like Vericiguat Impurity 34, which shares structural similarities) .
- IR spectroscopy to confirm functional groups (e.g., carboxamide C=O stretch at ~1669 cm⁻¹) .
- pH-dependent solubility assays to determine Biopharmaceutics Classification System (BCS) class, as its solubility decreases in neutral conditions due to its basic pKa (~4.7) .
Q. How is the compound stabilized during storage and handling?
- Answer : The compound is light- and temperature-sensitive. Storage recommendations include:
- Dark, inert conditions (argon atmosphere) at -20°C.
- Use of desiccants to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to enhance scalability and yield?
- Answer : Process optimization strategies include:
- Design of Experiments (DOE) to refine parameters like reaction temperature (e.g., 60–80°C for formylation steps) and solvent choice (e.g., dimethylformamide for improved solubility) .
- Catalyst screening (e.g., BF₃·Et₂O for selective reductions) to minimize byproducts .
- Flow chemistry for continuous production of intermediates, as demonstrated in patent EP20180229.5 .
Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?
- Answer : Key impurities include regioisomers (e.g., 5-fluoro-1-(4-fluorobenzyl) analogs) and degradation products. Resolution methods:
- Chiral HPLC with polar stationary phases (e.g., C18 columns) and MS-compatible buffers (e.g., ammonium formate) .
- Stability-indicating assays under forced degradation (e.g., UV exposure, acidic/alkaline hydrolysis) to validate specificity .
Q. How do structural modifications (e.g., fluorobenzyl substitution) impact biological activity?
- Answer : The 2-fluorobenzyl group enhances target binding affinity (e.g., sGC activation) by improving hydrophobic interactions. Substitution at the 4-position reduces potency, as shown in analogs like BAY 41-2272, which lacks the fluorobenzyl group and exhibits weaker vasodilation . Computational docking studies (e.g., AutoDock Vina) correlate substituent positions with binding energy changes .
Q. What in vitro/in vivo models are used to evaluate the compound’s pharmacokinetic and pharmacodynamic profiles?
- Answer :
- In vitro : Caco-2 cell assays for permeability (Papp > 100 nm/s indicates high absorption) .
- In vivo : Rodent models of pulmonary hypertension, measuring hemodynamic parameters (e.g., right ventricular pressure) post-administration. Electrophysiological assays (e.g., electrical field stimulation in vascular tissue) assess nitrergic signaling modulation .
Q. What strategies address formulation challenges related to its low solubility?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
